Mitochondrial DNA Polymerase γ (POLG) Toxicity Index: ddC vs. Other NRTIs
Zalcitabine (ddC) exhibits the highest mitochondrial toxicity index among all approved NRTIs, with a toxicity index of approximately 50,000 when [AnaTP] equals [dNTP] [1]. This means it would take 50,000-fold longer to replicate the human mitochondrial genome if ddCTP concentration equaled that of dCTP in mitochondria [1]. The established hierarchy of mitochondrial DNA polymerase γ inhibition is: zalcitabine (ddC) > didanosine (ddI) > stavudine (d4T) ≫ lamivudine (3TC) > tenofovir (PMPA) > zidovudine (AZT) > abacavir (CBV) [2]. This quantitative ranking spans over six orders of magnitude in toxicity potential [2]. The high toxicity index of ddC stems from efficient incorporation by POLG combined with extremely slow excision by proofreading exonuclease — the rate of excision of ddC was reduced fourfold (half-life ∼2.4 h) under physiological dNTP concentrations due to formation of a tight ternary enzyme-DNA-dNTP complex [1].
| Evidence Dimension | Mitochondrial DNA Polymerase γ Inhibition Hierarchy |
|---|---|
| Target Compound Data | Toxicity index ~50,000; rank 1 (highest toxicity) |
| Comparator Or Baseline | didanosine (ddI): toxicity index ~1,100; stavudine (d4T): ~940; lamivudine (3TC): >10× lower; zidovudine (AZT): lowest |
| Quantified Difference | ddC toxicity index ~45- to 50-fold higher than didanosine and stavudine; >100-fold higher than lamivudine |
| Conditions | Recombinant human POLG enzyme assay; physiological dNTP concentrations |
Why This Matters
For researchers studying NRTI-induced mitochondrial toxicity mechanisms, zalcitabine monophosphate serves as the definitive high-toxicity positive control with the most extreme POLG inhibition profile across all clinically used NRTIs, enabling robust assay window differentiation.
- [1] Hanes JW, et al. Exonuclease removal of dideoxycytidine (zalcitabine) by the human mitochondrial DNA polymerase. Antimicrob Agents Chemother. 2008;52(1):253-258. View Source
- [2] Johnson AA, et al. Toxicity of nucleoside analogues used to treat AIDS and the selectivity of the mitochondrial DNA polymerase. Biochemistry. 2003;42(50):14711-14719. View Source
